molecular formula C11H13NO2 B2565191 (1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one CAS No. 109482-98-6

(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one

Cat. No.: B2565191
CAS No.: 109482-98-6
M. Wt: 191.23
InChI Key: STTKYJIVUBORTF-BSWSSELBSA-N
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Description

(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one is an organic compound characterized by its conjugated diene system and the presence of a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furfural and dimethylamine.

    Condensation Reaction: The key step involves a condensation reaction between furfural and dimethylamine in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Dehydration: The intermediate undergoes a dehydration reaction to form the conjugated diene system.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one: Similar structure with a thiophene ring instead of a furan ring.

    (1E,4E)-1-(dimethylamino)-5-(2-pyridyl)penta-1,4-dien-3-one: Contains a pyridine ring instead of a furan ring.

Uniqueness

(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one is unique due to its specific combination of a dimethylamino group and a furan ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1E,4E)-1-(dimethylamino)-5-(furan-2-yl)penta-1,4-dien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12(2)8-7-10(13)5-6-11-4-3-9-14-11/h3-9H,1-2H3/b6-5+,8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTKYJIVUBORTF-BSWSSELBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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